molecular formula C11H10BrN B12973117 1-(2-Bromoethyl)isoquinoline

1-(2-Bromoethyl)isoquinoline

Cat. No.: B12973117
M. Wt: 236.11 g/mol
InChI Key: FMXFZZJDLGQYHR-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)isoquinoline is a brominated isoquinoline derivative characterized by a bromoethyl substituent at the 1-position of the isoquinoline core. The bromoethyl group introduces both steric bulk and electronic effects (e.g., electron-withdrawing character), which may influence reactivity, coordination chemistry, and biological activity. Isoquinoline derivatives are widely studied for applications in medicinal chemistry (e.g., kinase inhibition , antimicrobial agents ), materials science (e.g., luminescent complexes ), and enzyme inhibition .

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

1-(2-bromoethyl)isoquinoline

InChI

InChI=1S/C11H10BrN/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,6,8H,5,7H2

InChI Key

FMXFZZJDLGQYHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)isoquinoline can be synthesized through various methods. One common approach involves the bromination of isoquinoline derivatives. For instance, isoquinoline can be brominated using bromine in the presence of a suitable solvent like nitrobenzene to yield this compound . Another method involves the reaction of isoquinoline with 2-bromoethanol under acidic conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process requires careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds . The compound’s ability to modulate biological pathways is attributed to its structural similarity to natural alkaloids and its potential to interact with cellular receptors and enzymes .

Comparison with Similar Compounds

Structural and Electronic Comparison with Similar Isoquinoline Derivatives

Substituent Position and Connectivity

  • 1-Position Substitution: Substitution at the 1-position of isoquinoline is critical for modulating interactions in biological and coordination systems. For example: 1-(1-Benzyl-1,2,3-triazol-4-yl)isoquinoline forms stable Ru(II) complexes with distinct metal-to-ligand charge transfer (MLCT) absorbance profiles (450/472 nm) . 1-(Cycloalkyl)isoquinolines exhibit variable binding modes in enzyme active sites due to steric and electronic effects . 1-(Thien-2-yl)isoquinoline in iridium complexes enhances absorption properties compared to phenyl-substituted analogs .
  • Bromoethyl vs. Other Substituents: The 2-bromoethyl group introduces a flexible alkyl chain with a polarizable bromine atom, contrasting with rigid substituents like triazoles or aromatic rings.

Electronic Effects

  • Bromine’s electron-withdrawing nature may stabilize negative charge in intermediates or transition states, facilitating nucleophilic substitution reactions.

Antimicrobial Activity

Ru(II) coordination compounds with 1-(1-benzyl-triazol-4-yl)isoquinoline chelators exhibit 2.5- to 40-fold improved MIC values against Gram-positive bacteria (e.g., Bacillus subtilis, MIC = 0.4 μM) compared to pyridine analogs . This enhancement is attributed to increased hydrophobicity from the isoquinoline core.

Table 1: MIC Values of Isoquinoline vs. Pyridine Chelators

Compound Class MIC (μM) Target Organism
Isoquinoline-triazole-Ru 0.4 Bacillus subtilis
Pyridine-triazole-Ru 1.0–16.0 Bacillus subtilis

Enzyme Inhibition

  • Protein Kinase C (PKC) Inhibition: Isoquinoline sulfonamides (e.g., H7) inhibit PKC with nanomolar affinity, correlating with their ability to block cytotoxic T lymphocyte (CTL) activity . Bromoethyl substitution may alter steric compatibility with enzyme active sites, as seen in 1-(cycloalkyl)isoquinolines, where minor structural changes drastically shift inhibitory profiles .

Luminescent and Absorption Properties

  • Iridium Complexes: Isoquinoline ligands with thienyl substituents (e.g., 1-(thien-2-yl)isoquinoline) exhibit higher absorption coefficients than phenyl analogs due to extended conjugation . A bromoethyl group, being non-conjugated, may reduce absorption intensity but introduce heavy atom effects for enhanced intersystem crossing.

Table 2: Fluorescence Quantum Yields of Isoquinoline Derivatives

Compound Quantum Yield Substituent Type
1-(Isoquinolin-3-yl)azetidin-2-one 0.963 Lactam
Other lactam derivatives 0.45–0.72 Lactam

Coordination Chemistry

  • Ru(II) Complexes: The 1-position’s steric environment dictates geometric isomerism in Ru(II) complexes.

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